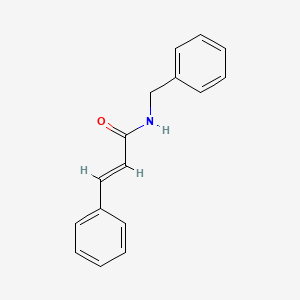

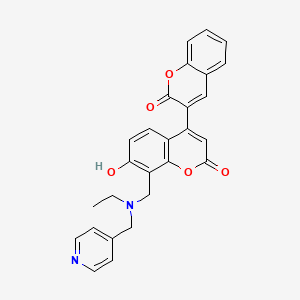

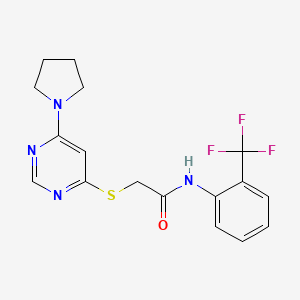

![molecular formula C20H12BrNO2 B2380297 6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 159046-20-5](/img/structure/B2380297.png)

6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is a synthetic compound. It is one of the benzodiazepine derivatives .

Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diaza) normally in 1 and 4 positions but which can also be in 1,5 or 2,3 .Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione are not detailed in the search results, benzodiazepines generally share the same pharmacological properties, such as anxiolytic, sedative, hypnotic, skeletal muscle relaxant, amnesic, and anticonvulsant effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione are not specified in the search results.Applications De Recherche Scientifique

D1 Dopamine Receptor Ligands

6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione and its derivatives have been studied for their affinity at the D1 dopamine receptor. Research indicates that these compounds show a high affinity for the D1 receptor, making them potential candidates for in vivo studies related to dopamine receptor functionality (Neumeyer et al., 1991).

Isoindolobenzazepine Synthesis

These compounds have been used in the synthesis of isoindolobenzazepines, a class of nitrogen heterocycles. Such synthesis routes offer potential pathways for creating novel organic compounds with varied applications (Scartoni et al., 1979).

Antimicrobial Studies

A study involving the synthesis of related compounds and their transition metal complexes highlighted moderate to excellent antimicrobial activity against tested bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Sampal et al., 2018).

Heterocyclic Compound Synthesis

The compound has been involved in the synthesis of various heterocyclic compounds like oxazepines, pyrazoles, and isoxazoles. This demonstrates its utility in organic chemistry for generating diverse molecular structures (Adnan et al., 2014).

Benzo[cyclohepta]thiophene and Thieno[benzazepine Derivatives

It plays a role in the synthesis of benzo[cyclohepta]thiophene and thieno[benzazepine derivatives, which are important for pharmaceutical and material science applications (Kohara et al., 2002).

Anticancer Agent Development

Derivatives of this compound have shown significant antiproliferative activity, making them promising molecules for the development of new anticancer agents. This highlights its potential in medical research and drug development (Molinari et al., 2015).

Hydroaminoalkylation/Buchwald-Hartwig Amination

The compound has been used in hydroaminoalkylation/Buchwald-Hartwig amination sequences for synthesizing benzo-annulated seven-membered nitrogen heterocycles. This indicates its versatility in complex organic synthesis processes (Kaper et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

6-(4-bromophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDODMQBDOSJKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

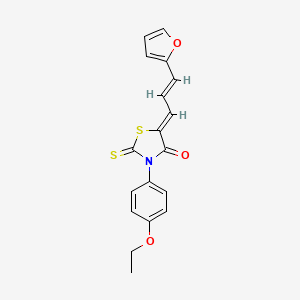

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)

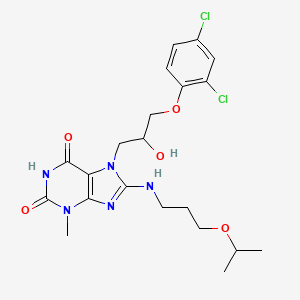

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)

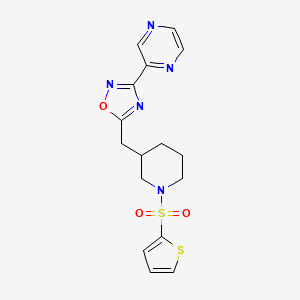

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)